molecular formula C25H23N3O2S2 B10954028 N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B10954028
M. Wt: 461.6 g/mol
InChI Key: VVSGGIALZQMNTG-UHFFFAOYSA-N
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Description

N-[3-(AMINOCARBONYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a benzothiophene core, a quinoline moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(AMINOCARBONYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic synthesis. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-(AMINOCARBONYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce fully hydrogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs targeting various diseases.

    Materials Science: Its unique electronic properties could be exploited in the development of organic semiconductors and other advanced materials.

    Biological Research: The compound may serve as a probe for studying biological processes involving benzothiophene and quinoline derivatives.

Mechanism of Action

The mechanism of action of N-[3-(AMINOCARBONYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[3-(AMINOCARBONYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE lies in its specific combination of functional groups and ring systems, which confer distinct electronic and steric properties. These properties can be fine-tuned for specific applications, making it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C25H23N3O2S2

Molecular Weight

461.6 g/mol

IUPAC Name

N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C25H23N3O2S2/c1-2-14-9-10-16-21(12-14)32-25(22(16)23(26)29)28-24(30)17-13-19(20-8-5-11-31-20)27-18-7-4-3-6-15(17)18/h3-8,11,13-14H,2,9-10,12H2,1H3,(H2,26,29)(H,28,30)

InChI Key

VVSGGIALZQMNTG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5

Origin of Product

United States

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